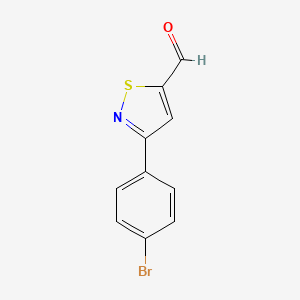

![molecular formula C25H27NO5 B2698978 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2551118-91-1](/img/structure/B2698978.png)

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2551118-91-1 . It has a molecular weight of 421.49 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Physical and Chemical Properties The IUPAC name for this compound is 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid . The InChI code for this compound is 1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) .

Applications De Recherche Scientifique

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the studied compound, is utilized to protect hydroxy-groups in various chemical syntheses. It can be conveniently removed while maintaining the integrity of other base-labile protecting groups. This property is particularly useful in synthesizing complex molecules like octathymidylic acid fragments (C. Gioeli & J. Chattopadhyaya, 1982).

Dipeptide Synthons Synthesis

The compound serves as a building block in peptide synthesis. For instance, its derivatives have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. These synthons are valuable for producing peptides like nonapeptides, which are analogues of certain antibiotics (Giovanni Suter et al., 2000).

Cycloaddition Reactions

In organic chemistry, the compound is involved in cycloaddition reactions. Such reactions are key to synthesizing various heterocyclic compounds, including substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions are instrumental in developing new molecules for potential applications in medicinal chemistry and materials science (A. Molchanov & T. Tran, 2013).

Synthesis of Spirocyclic Compounds

The compound plays a role in the synthesis of spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals. For example, its derivatives have been used in the synthesis of optically active pheromones and various spirocyclic structures (Ernst Hungerbühler et al., 1980).

Role in Solid-Phase Synthesis

This compound is also significant in solid-phase synthesis, particularly in creating N-alkylhydroxamic acids. The versatility of its derivatives in condensation reactions with solid supports makes it valuable for synthesizing a wide range of structurally diverse compounds (Sarah L. Mellor & W. Chan, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASFHBCFDMACFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CC(C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2698896.png)

![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2698897.png)

![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2698899.png)

![2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2698903.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)

![3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2698910.png)

methyl}quinolin-8-ol](/img/structure/B2698911.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea](/img/structure/B2698913.png)